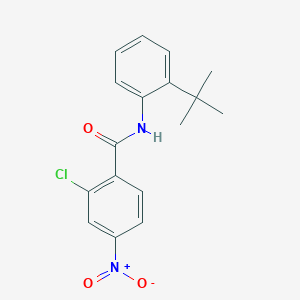![molecular formula C15H13N5O3 B5713146 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide, also known as MPTB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPTB is a tetrazole-based compound that has been synthesized through a multi-step process, and its unique chemical structure makes it a promising candidate for various research applications.
Mécanisme D'action
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide works by binding to the protein FKBP12, which is involved in various cellular processes. This binding leads to the inhibition of the protein's activity, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has been shown to have various biochemical and physiological effects, including its ability to modulate immune responses. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has been shown to inhibit the activation of T cells and the production of cytokines, which has potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide is its unique chemical structure, which makes it a promising candidate for various research applications. However, one limitation of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide in scientific research. One potential application is in the development of new drugs for the treatment of autoimmune diseases. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide's ability to modulate immune responses makes it a promising candidate for this application. Additionally, 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide could be used in the development of new tools for studying protein-protein interactions, which has applications in drug discovery and development. Finally, further research is needed to fully understand the potential toxic effects of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide and to develop strategies for minimizing these effects.
Méthodes De Synthèse
The synthesis of 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide involves a multi-step process that starts with the preparation of 2-methoxyphenol. This is followed by the conversion of 2-methoxyphenol to 2-methoxy-5-nitrophenol, which is then reduced to 2-methoxy-5-aminophenol. The final step involves the reaction of 2-methoxy-5-aminophenol with 4-fluorobenzoyl chloride and sodium azide to yield 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide.
Applications De Recherche Scientifique
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has shown potential in various scientific research applications, including its use as a tool for studying protein-protein interactions. 4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide has been used in the development of a fluorescence polarization-based assay for detecting protein-protein interactions, which has applications in drug discovery and development.
Propriétés
IUPAC Name |
4-[5-(2-methoxyphenoxy)tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-22-12-4-2-3-5-13(12)23-15-17-18-19-20(15)11-8-6-10(7-9-11)14(16)21/h2-9H,1H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKDRJBGFJBJQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=NN=NN2C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5713081.png)


![2-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzonitrile](/img/structure/B5713090.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]indoline](/img/structure/B5713093.png)

![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5713106.png)
![benzyl 2-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5713113.png)
![N-[1-({2-[1-(5-methyl-2-furyl)ethylidene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B5713121.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5713134.png)
![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
